molecular formula C15H15N3O B5773635 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol

2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol

Cat. No. B5773635
M. Wt: 253.30 g/mol
InChI Key: UHNRFTCYJGXBEY-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol, also known as MBAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MBAP is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the activity of several kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded proteins. These findings suggest that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may have potential applications in the treatment of diseases characterized by abnormal cell proliferation and protein aggregation.
Biochemical and Physiological Effects
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress. These findings suggest that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has several advantages for lab experiments, including its high solubility in water and its relatively low toxicity. However, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has several limitations, including its relatively low stability and its sensitivity to light and air. These limitations may affect the reproducibility of experimental results and may require special precautions to be taken during the handling and storage of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol.

Future Directions

There are several future directions for research on 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in animal models and clinical trials. In addition, the potential applications of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol in the treatment of other diseases, such as inflammatory diseases and infectious diseases, should be explored. Finally, the development of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol derivatives with improved pharmacological properties may lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been synthesized through various methods, including the reaction of 5-chloromethyl-1-methylbenzimidazole with 2-aminophenol in the presence of a base, and the reaction of 2-aminophenol with 5-chloromethyl-1-methylbenzimidazole in the presence of a palladium catalyst. The yield of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol varies depending on the synthesis method used, but it typically ranges from 50% to 80%.

Scientific Research Applications

2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may be a promising candidate for the development of anticancer drugs. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, suggesting that it may have potential applications in the treatment of these diseases.

properties

IUPAC Name

2-[[(1-methylbenzimidazol-5-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-18-10-17-13-8-12(6-7-14(13)18)16-9-11-4-2-3-5-15(11)19/h2-8,10,16,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNRFTCYJGXBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204760
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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